molecular formula C15H19NO6S B3387117 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid CAS No. 790272-16-1

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid

Cat. No.: B3387117
CAS No.: 790272-16-1
M. Wt: 341.4 g/mol
InChI Key: AZEWYWODSHSGGT-UHFFFAOYSA-N
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Description

Chemical Name: 1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid CAS No.: 790272-16-1 Molecular Formula: C₁₅H₁₉NO₆S Molecular Weight: 341.38 g/mol Structural Features:

  • A seven-membered 3,4-dihydro-1,5-benzodioxepine ring fused with a sulfonyl group.
  • The sulfonyl group bridges to a piperidine ring substituted with a carboxylic acid at the 4-position.

Properties

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6S/c17-15(18)11-4-6-16(7-5-11)23(19,20)12-2-3-13-14(10-12)22-9-1-8-21-13/h2-3,10-11H,1,4-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEWYWODSHSGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101135714
Record name 1-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)sulfonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

790272-16-1
Record name 1-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)sulfonyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790272-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)sulfonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid involves multiple steps. One common synthetic route includes the reaction of 3,4-dihydro-2H-1,5-benzodioxepine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular processes through these interactions .

Comparison with Similar Compounds

Methyl Ester Derivative

Compound: Methyl 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-4-piperidinecarboxylate CAS No.: Not specified Molecular Formula: C₁₆H₂₁NO₆S Molecular Weight: 355.405 g/mol Key Differences:

  • Functional Group : Methyl ester replaces the carboxylic acid, increasing lipophilicity.
  • Impact : Likely enhances cell membrane permeability but reduces solubility in aqueous media compared to the parent compound.
    Synthesis : Prepared via esterification of the carboxylic acid group .

Benzodioxin-Based Analog

Compound: 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid CAS No.: 461456-17-7 Molecular Formula: C₁₄H₁₇NO₆S Molecular Weight: 327.35 g/mol Key Differences:

  • Ring Structure : Six-membered 1,4-benzodioxin replaces the seven-membered benzodioxepine.
  • Physicochemical Properties: Lower molecular weight and XLogP3 value of 0.8 , suggesting reduced hydrophobicity. Applications: Potential utility in medicinal chemistry due to simplified ring structure and improved synthetic accessibility.

Isoxazole Sulfonyl Analog

Compound: 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-4-carboxylic acid CAS No.: 697258-72-3 Molecular Formula: C₁₁H₁₆N₂O₅S Molecular Weight: 288.32 g/mol Key Differences:

  • Sulfonyl Substituent : 3,5-Dimethylisoxazole replaces the benzodioxepine ring, drastically altering electronic properties.
  • Impact : Smaller molecular size and heteroaromatic group may influence target binding specificity in drug design .

Ethoxycarbonyl Derivative

Compound: 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid CAS No.: Not specified Molecular Formula: C₉H₁₅NO₄ Molecular Weight: 201.22 g/mol Key Differences:

  • Functional Group : Ethoxycarbonyl replaces the sulfonyl-benzodioxepine moiety.
  • Applications : Serves as a simpler scaffold for studying piperidine-4-carboxylic acid derivatives in pharmacokinetic studies .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features XLogP3*
1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid 790272-16-1 C₁₅H₁₉NO₆S 341.38 Benzodioxepine-sulfonyl, carboxylic acid N/A
Methyl ester derivative N/A C₁₆H₂₁NO₆S 355.40 Methyl ester, benzodioxepine-sulfonyl N/A
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid 461456-17-7 C₁₄H₁₇NO₆S 327.35 Benzodioxin-sulfonyl, carboxylic acid 0.8
1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-4-carboxylic acid 697258-72-3 C₁₁H₁₆N₂O₅S 288.32 Isoxazole-sulfonyl, carboxylic acid N/A

*XLogP3 values are calculated hydrophobicity indices. Data from .

Research and Practical Considerations

  • Synthetic Accessibility : The benzodioxepine-based compound requires multi-step synthesis due to its fused ring system, whereas benzodioxin and isoxazole analogs are simpler to prepare .
  • Bioavailability : The methyl ester derivative’s increased lipophilicity may improve absorption but necessitates metabolic activation (ester hydrolysis) for activity .
  • Discontinuation Note: The parent compound is listed as discontinued in commercial catalogs, limiting its practical use compared to analogs .

Biological Activity

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its structure, mechanisms of action, and various biological effects based on diverse research findings.

Chemical Structure

The molecular formula for this compound can be represented as follows:

PropertyValue
Molecular FormulaC13H15NO5S
Molecular Weight299.33 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Research indicates that compounds similar to 1-(3,4-dihydro-2H-1,5-benzodioxepine) exhibit various mechanisms of action. These include:

  • Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a role in the metabolism of fatty acids and is implicated in various diseases .
  • Modulation of Receptors : Some derivatives act as dual modulators of serotonin receptors (5-HT2A) and dopamine receptors (D3), suggesting potential applications in psychiatric disorders .

Biological Activities

The biological activities associated with this compound include:

Anticancer Properties

Studies have indicated that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves modulation of signaling pathways critical for cell proliferation and survival.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various models. It reduces the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation.

Neuroprotective Effects

Research suggests that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Inhibition of Soluble Epoxide Hydrolase : A study identified piperidine derivatives that inhibit sEH, leading to increased levels of bioactive lipids associated with anti-inflammatory effects .
  • Receptor Modulation : Another investigation found that certain benzodioxepine derivatives effectively modulate serotonin and dopamine receptors, showing promise in treating mood disorders .
  • Anticancer Activity : A recent study highlighted a derivative's ability to induce apoptosis in breast cancer cells through the activation of caspase pathways .

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid, and how can purity be validated?

Methodological Answer: The synthesis typically involves sulfonylation of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride (CAS: N/A) with piperidine-4-carboxylic acid derivatives. Key steps include:

  • Sulfonylation Reaction : React the sulfonyl chloride intermediate with piperidine-4-carboxylic acid under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or DMF at 0–25°C .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
  • Purity Validation :
    • HPLC : C18 column, mobile phase: acetonitrile/water (0.1% TFA), UV detection at 254 nm. Target purity ≥95% .
    • NMR : Confirm absence of residual solvents (e.g., DMF) and unreacted starting materials .

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:

  • Spectroscopic Analysis :
    • 1H/13C NMR : Identify characteristic peaks for the benzodioxepine ring (δ 6.8–7.2 ppm for aromatic protons) and piperidine moiety (δ 1.5–3.0 ppm for aliphatic protons) .
    • FT-IR : Confirm sulfonyl group (S=O stretching at ~1350 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) matching the theoretical molecular weight .

Advanced Research Questions

Q. How do structural analogs of this compound compare in biological activity, and what SAR trends emerge?

Methodological Answer: A comparative study of analogs (Table 1) reveals structure-activity relationship (SAR) trends:

Analog Modification Biological Activity Reference
Parent CompoundBenzodioxepine + piperidine-4-carboxylic acidBase activity (e.g., enzyme inhibition)
1-(3,4-DiCl-Bn)PCADual Cl substitution on benzyl ringEnhanced target binding affinity (e.g., kinase inhibition)
1-(2-Pyridin-2-yl-ethyl)-PCAPyridine substitutionImproved solubility and CNS penetration

Q. Key SAR Insights :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) on the benzodioxepine ring enhance binding to hydrophobic enzyme pockets .
  • Piperidine Carboxylic Acid : Critical for hydrogen bonding with catalytic residues; esterification reduces activity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Contradictions often arise from differences in assay conditions or impurity profiles. A systematic approach includes:

Replicate Assays : Use standardized protocols (e.g., IC50 determination under consistent pH/temperature).

Impurity Profiling : Compare batch-specific impurities via LC-MS; bioactive impurities (e.g., unreacted sulfonyl chloride) may skew results .

Target Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

Methodological Answer:

  • Structural Optimization :
    • Introduce electron-donating groups (e.g., -OCH₃) on the benzodioxepine ring to reduce oxidative metabolism .
    • Replace labile groups (e.g., esterify the carboxylic acid as a prodrug) .
  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
    • CYP Inhibition Screening : Identify metabolic hotspots using CYP450 isoform-specific inhibitors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid

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